9,10-Dihydroxyphenanthrene
Overview
Description
9,10-Dihydroxyphenanthrene is an organic compound with the molecular formula C14H12O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two hydroxyl groups attached to the 9th and 10th positions of the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxyphenanthrene can be achieved through several methods. One common approach involves the oxidation of phenanthrene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve the desired product .
Another method involves the photochemical reaction of 9,10-phenanthraquinone with glyoxals. This reaction produces monoesters of this compound along with the evolution of carbon monoxide .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through crystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydroxyphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phenanthrenequinone.
Reduction: Reduction reactions can convert it back to phenanthrene.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Phenanthrenequinone.
Reduction: Phenanthrene.
Substitution: Ethers or esters depending on the substituent used.
Scientific Research Applications
9,10-Dihydroxyphenanthrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9,10-Dihydroxyphenanthrene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can undergo enzymatic oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
9,10-Phenanthrenediol: Similar structure but lacks the dihydroxy groups.
9,10-Dihydro-9,10-dihydroxyphenanthrene: A closely related compound with similar chemical properties.
Uniqueness
9,10-Dihydroxyphenanthrene is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
phenanthrene-9,10-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUSUXJNDWKJKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209159 | |
Record name | 9,10-Phenanthrenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604-84-2 | |
Record name | 9,10-Phenanthrenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=604-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Phenanthrenediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Phenanthrenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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